molecular formula C26H29NO8 B4043101 8-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-2-methylquinoline oxalate

8-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-2-methylquinoline oxalate

Cat. No.: B4043101
M. Wt: 483.5 g/mol
InChI Key: TZRQDXKZIJETAK-UHFFFAOYSA-N
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Description

8-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-2-methylquinoline oxalate is a useful research compound. Its molecular formula is C26H29NO8 and its molecular weight is 483.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 483.18931688 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism Studies

The metabolism of 8-aminoquinoline derivatives has been studied, revealing the formation of more polar metabolites through reactions catalyzed by different cytochrome P-450 isozymes. These metabolic transformations may play a significant role in the antileishmanial activity of these compounds (Theoharides, Chung, & Velázquez, 1985).

Synthesis Advances

Research has led to the development of methods for the synthesis of various quinoline derivatives, offering pathways to create bioactive compounds. For instance, selenium dioxide oxidation has been used to produce pyrrolo[4,3,2-de]quinolines, showcasing the versatility of quinoline frameworks in synthesis (Bałczewski, Joule, Estévez, & Álvarez, 1994).

Fluorescent Sensor Development

8-Aminoquinoline derivatives serve as fluorescent sensors for metal ions, with applications in cell imaging. These compounds exhibit quick, fluorogenic responses upon binding, making them suitable for detecting and analyzing metal ions within biological systems (Pradhan et al., 2015).

Potential in Cancer Diagnosis

The interaction between nano molecules derived from quinoline compounds and a two-mode field has been analyzed for diagnosing human cancer cells, tissues, and tumors. This approach uses quantum entanglement dynamics to potentially identify cancerous conditions (Alireza, Jennifer, & Angela, 2019).

Properties

IUPAC Name

8-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]-2-methylquinoline;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4.C2H2O4/c1-4-6-19-10-12-21(23(17-19)26-3)28-15-13-27-14-16-29-22-8-5-7-20-11-9-18(2)25-24(20)22;3-1(4)2(5)6/h4-5,7-12,17H,1,6,13-16H2,2-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRQDXKZIJETAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCCOCCOC3=C(C=C(C=C3)CC=C)OC)C=C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-2-methylquinoline oxalate
Reactant of Route 2
8-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-2-methylquinoline oxalate
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8-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-2-methylquinoline oxalate
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8-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-2-methylquinoline oxalate
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8-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-2-methylquinoline oxalate
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8-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-2-methylquinoline oxalate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.